3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole
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Overview
Description
3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its azidomethyl and trifluoromethyl functional groups, which impart unique chemical properties and reactivity. Triazoles are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources such as sodium azide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical or nucleophilic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with biological targets through its azidomethyl and trifluoromethyl groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(azidomethyl)-4-methyl-5-(difluoromethyl)-4H-1,2,4-triazole
- 3-(azidomethyl)-4-methyl-5-(fluoromethyl)-4H-1,2,4-triazole
- 3-(azidomethyl)-4-methyl-5-(methyl)-4H-1,2,4-triazole
Uniqueness
3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity compared to its analogs with fewer fluorine atoms .
Properties
Molecular Formula |
C5H5F3N6 |
---|---|
Molecular Weight |
206.13 g/mol |
IUPAC Name |
3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H5F3N6/c1-14-3(2-10-13-9)11-12-4(14)5(6,7)8/h2H2,1H3 |
InChI Key |
ZTRQJMHWXCWIHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1C(F)(F)F)CN=[N+]=[N-] |
Origin of Product |
United States |
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